molecular formula C17H15NO3 B3062916 2-morpholino-4H-benzo[g]chromen-4-one CAS No. 503467-97-8

2-morpholino-4H-benzo[g]chromen-4-one

Cat. No.: B3062916
CAS No.: 503467-97-8
M. Wt: 281.30 g/mol
InChI Key: FKURMCWOGPDJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-morpholino-4H-benzo[g]chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. It is known for its significant biological activities and has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-4H-benzo[g]chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-morpholino-4H-benzo[g]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-morpholino-4H-benzo[g]chromen-4-one has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-morpholino-4H-benzo[g]chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), which are involved in cell signaling and DNA repair processes . The compound’s ability to modulate these pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholino-4H-benzo[g]chromen-4-one is unique due to its morpholine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other chromen-4-one derivatives and contributes to its distinct biological activities .

Properties

CAS No.

503467-97-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-morpholin-4-ylbenzo[g]chromen-4-one

InChI

InChI=1S/C17H15NO3/c19-15-11-17(18-5-7-20-8-6-18)21-16-10-13-4-2-1-3-12(13)9-14(15)16/h1-4,9-11H,5-8H2

InChI Key

FKURMCWOGPDJSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.